Lithium;2-phenyloxetane-2-carboxylate
Description
Contextualizing Oxetane (B1205548) Chemistry and its Significance in Advanced Organic Synthesis
Oxetanes are four-membered heterocyclic ethers that have emerged from relative obscurity to become a prized structural motif in modern organic chemistry, particularly in the field of drug discovery. nih.govacs.org For many years, their application was limited by perceived instability and synthetic challenges. However, pioneering research has redefined their role, establishing them as robust and highly valuable building blocks. researchgate.netpharmablock.com
The significance of oxetanes lies in their unique combination of physical and chemical properties:
Three-Dimensionality: Unlike flat aromatic rings, the puckered four-membered ring of oxetane introduces a distinct three-dimensional geometry into molecules. This is a highly sought-after characteristic in modern drug design, as increased sp³ character is often correlated with improved target selectivity and better pharmacokinetic profiles. nih.gov
Polarity and Solubility: As polar heterocycles, oxetanes can significantly enhance the aqueous solubility of parent compounds, a critical factor for drug bioavailability. researchgate.net
Metabolic Stability: Oxetanes have been successfully employed as bioisosteres—substitutes for other functional groups—to improve a molecule's metabolic stability. They are particularly effective as replacements for gem-dimethyl groups, where they can block sites of metabolic oxidation without increasing lipophilicity, and as mimics for carbonyl groups, offering similar hydrogen-bonding capabilities but with greater resistance to enzymatic degradation. researchgate.netpharmablock.comsemanticscholar.org
The anticancer agent Paclitaxel (Taxol®), which features a critical oxetane ring, is a prominent example of a biologically active natural product whose function is intimately tied to this structural unit. acs.org The growing appreciation for these benefits has spurred the development of new synthetic methods to create a diverse array of substituted oxetanes, making them more accessible for incorporation into advanced molecular scaffolds. rsc.orguniba.it
Interactive Table: Comparison of Oxetane as a Bioisostere
| Feature | Original Group (gem-Dimethyl) | Original Group (Carbonyl) | Bioisosteric Replacement (Oxetane) |
| Geometry | Tetrahedral | Trigonal Planar | Puckered, 3D |
| Polarity | Nonpolar | Polar | Polar |
| Metabolic Stability | Prone to C-H oxidation | Can be reduced or hydrated | Generally more stable |
| Solubility Impact | Increases lipophilicity | Moderate | Increases aqueous solubility |
| H-Bonding | None | Acceptor | Acceptor |
The Role of Carboxylate Functionality in Oxetane-Containing Molecular Scaffolds
The carboxylate group (–COO⁻) is one of the most important functionalities in chemistry and biology. researchgate.net When appended to an oxetane scaffold, it creates a bifunctional molecule with a rich chemical potential. The carboxylate moiety is not merely a passive component; it actively influences the molecule's properties and reactivity. nih.gov
Key roles of the carboxylate functionality include:
Modulating Physicochemical Properties: As an ionized, polar group at physiological pH, a carboxylate dramatically increases a molecule's water solubility and can serve as a key interaction point with biological targets through hydrogen bonding and ionic interactions. researchgate.netbiofuranchem.com
Synthetic Handle: The carboxylate group is a versatile synthetic precursor. It can be converted into a wide range of other functional groups, such as esters, amides, and alcohols, allowing for the further elaboration of the oxetane-containing molecule.
Pharmacophore Element: In medicinal chemistry, the carboxylate group is a common feature in the pharmacophores of many drugs, where it often mimics a natural substrate (like an amino acid) to bind to an enzyme's active site. ontosight.airesearchgate.net
The synthesis of oxetanes bearing ester or nitrile groups at the 2-position, which can be readily hydrolyzed to the corresponding carboxylate, has been a subject of research. rsc.orgrsc.org This work opens the door to creating novel fragments for drug discovery that combine the beneficial 3D structure of the oxetane with the potent binding and solubilizing properties of the carboxylate. rsc.org
Overview of Research Trajectories for Lithium;2-phenyloxetane-2-carboxylate
Direct research on the isolated this compound is nascent, but its existence and utility are predicated on a well-established and dynamic area of organolithium chemistry. The primary research trajectory focuses on the generation and reaction of its immediate precursor, 2-lithiated-2-phenyloxetane . nih.govresearchgate.net
This key intermediate is synthesized via the regioselective deprotonation of 2-phenyloxetane (B1633447) using a strong base, typically sec-Butyllithium (B1581126) (s-BuLi), at low temperatures. researchgate.net This lithiated species is a powerful synthon—a molecular fragment used to build larger molecules. However, it is thermally and configurationally unstable, which historically limited its application. uniba.itnih.gov
Recent advancements have revolutionized the use of this reactive intermediate:
Electrophilic Quenching: Researchers have successfully "trapped" the 2-lithiated-2-phenyloxetane with a wide array of electrophiles to create novel 2,2-disubstituted oxetanes. researchgate.netresearchgate.net This method provides a direct route to complex oxetane structures that were previously difficult to access. nih.gov The synthesis of this compound represents a specific application of this strategy, where the electrophile is carbon dioxide (CO₂).
Flow Chemistry: A significant breakthrough has been the application of flow microreactor technology. uniba.itresearchgate.net By generating the unstable lithiated intermediate and immediately reacting it with an electrophile within a continuous flow system, chemists can exert precise control over reaction time and temperature. This has enabled these reactions to be performed at more practical temperatures (e.g., -40 °C instead of -78 °C) with improved yields and safety, making the synthesis of compounds like this compound more sustainable and scalable. uniba.itresearchgate.net
The overarching goal of this research is to leverage the reactivity of 2-lithiated-2-phenyloxetane to rapidly generate libraries of highly functionalized oxetane building blocks for use in medicinal chemistry and materials science. researchgate.netresearchgate.net
Interactive Table: Synthesis of 2,2-Disubstituted Oxetanes via 2-Lithiated-2-phenyloxetane
| Electrophile | Reagent Name | Resulting Functional Group at C2 | Reference |
| Me₃SiCl | Chlorotrimethylsilane | -Si(CH₃)₃ | uniba.itresearchgate.net |
| MeI | Methyl iodide | -CH₃ | uniba.itresearchgate.net |
| Ph₂C=O | Benzophenone | -C(OH)Ph₂ | uniba.it |
| EtI | Ethyl iodide | -CH₂CH₃ | researchgate.net |
| PhCH₂Cl | Benzyl chloride | -CH₂Ph | researchgate.net |
| CO₂ | Carbon dioxide | -COO⁻Li⁺ | (Implied Trajectory) |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-phenyloxetane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3.Li/c11-9(12)10(6-7-13-10)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNSROTWQUTAGF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COC1(C2=CC=CC=C2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9LiO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418680-01-8 | |
| Record name | lithium 2-phenyloxetane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Phenyloxetane 2 Carboxylate Lithium Salts
Strategies for Oxetane (B1205548) Ring Construction Preceding Carboxylate Formation
Multiple strategies have been developed to synthesize the 2-phenyloxetane (B1633447) scaffold. These methods approach the formation of the four-membered ether ring from different precursors and through various chemical transformations.
Intramolecular cyclization, particularly the Williamson ether synthesis, is a foundational method for forming oxetane rings. acs.orgmagtech.com.cn This approach involves a 1,3-halohydrin or a related substrate with a leaving group at the 3-position and a hydroxyl group at the 1-position. The application of a base facilitates an intramolecular S_N2 reaction, where the alkoxide attacks the carbon bearing the leaving group, closing the four-membered ring.
For the synthesis of a 2-phenyloxetane, the precursor would be a 1-phenyl-1,3-diol derivative where the hydroxyl group at the 3-position is converted into a good leaving group (e.g., tosylate, mesylate, or halide).
Table 1: Key Steps in Williamson Ether Synthesis for 2-Phenyloxetane
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1 | Precursor Synthesis | Phenyl-substituted 1,3-diol | 1-Phenyl-1,3-diol |
| 2 | Activation | 1-Phenyl-1,3-diol, Tosyl chloride, Base | 3-Tosyloxy-1-phenyl-1-propanol |
| 3 | Cyclization | 3-Tosyloxy-1-phenyl-1-propanol, Strong base (e.g., KH, NaH) | 2-Phenyloxetane |
This method's effectiveness is contingent on the precursor's stereochemistry and the reaction conditions, which are optimized to favor the intramolecular cyclization over competing intermolecular reactions.
The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition method for synthesizing oxetanes. magtech.com.cnillinois.edunumberanalytics.com This reaction occurs between an electronically excited carbonyl compound and a ground-state alkene, yielding an oxetane ring. numberanalytics.comwikipedia.orgslideshare.net To form a 2-phenyloxetane, a phenyl-substituted carbonyl compound, such as benzaldehyde, is irradiated in the presence of an alkene like ethylene.
The mechanism proceeds through the photoexcitation of the carbonyl group to its triplet excited state. numberanalytics.com This excited state then reacts with the alkene to form a 1,4-biradical intermediate, which subsequently undergoes intersystem crossing and cyclization to form the final oxetane product. numberanalytics.comorganic-chemistry.orgnih.gov
General Scheme for Paternò–Büchi Reaction:
Reactants : Benzaldehyde (or another phenyl ketone) and an alkene.
Conditions : UV irradiation.
Product : A mixture of oxetane isomers, depending on the substitution of the alkene. wikipedia.org
The regioselectivity and stereoselectivity of the Paternò–Büchi reaction can be influenced by the electronic properties of the reactants and the stability of the intermediate biradical. slideshare.netnih.gov
Oxetanes can be synthesized from epoxides through ring-expansion strategies. acs.orgmagtech.com.cnillinois.edu One common method involves the reaction of an epoxide with a sulfur ylide, such as the Corey-Chaykovsky reagent. digitellinc.com This process expands the three-membered epoxide ring into a four-membered oxetane ring. illinois.edu
Another approach involves opening an epoxide with a nucleophile that contains a masked leaving group. acs.org For instance, epoxides can be opened by selenomethyllithium reagents. The resulting hydroxyselenide intermediate is then converted to a halide, which can be cyclized to the oxetane using a base. acs.orgillinois.edu
Table 2: Example of Epoxide Ring-Expansion Sequence
| Step | Description | Starting Material | Key Reagent | Intermediate/Product |
|---|---|---|---|---|
| 1 | Ring Opening | Styrene oxide | Selenomethyllithium | Hydroxyselenide |
| 2 | Halogenation | Hydroxyselenide | Halogenating agent | 3-Halo-1-phenyl-1-propanol derivative |
| 3 | Cyclization | Halide intermediate | Base (e.g., KOtBu) | 2-Phenyloxetane |
This methodology provides a versatile route to substituted oxetanes, leveraging the wide availability of epoxide starting materials. digitellinc.com
A stereocontrolled synthesis of enantioenriched 2-aryl-substituted oxetanes can be achieved through a two-step sequence starting from β-halo ketones. acs.org The key steps are the enantioselective reduction of the ketone followed by a base-promoted Williamson ether cyclization. acs.org
In this process, a β-chloro aryl ketone is reduced to the corresponding β-chloro alcohol with high enantioselectivity using a chiral reducing catalyst, such as one generated in situ from lithium borohydride (B1222165) and a chiral ligand or an oxazaborolidine catalyst. acs.orgwikipedia.org The resulting enantioenriched γ-chlorohydrin is then treated with a base (e.g., KOH, KH, or potassium tert-butoxide) to induce intramolecular cyclization, affording the chiral oxetane with retention of enantiomeric excess. acs.orgresearchgate.net
Research Highlight: Synthesis of Enantioenriched 2-Aryl Oxetanes
Substrate : β-halo aryl ketones.
Reduction : Asymmetric reduction using a chiral catalyst (e.g., (+)-DIP-Cl or oxazaborolidine) to produce chiral γ-halohydrins. acs.org
Cyclization : Base-induced intramolecular displacement (e.g., with KH or KOH). acs.org
Outcome : Enantioenriched 2-aryl oxetanes with enantiomeric excesses reported between 79–96%. acs.orgresearchgate.net
This method is significant as it establishes the critical stereocenter of the oxetane ring in the initial reduction step.
Formation of the 2-Phenyloxetane-2-carboxylate Moiety
Once the 2-phenyloxetane ring is synthesized, the final step is the introduction of the carboxylate group at the C2 position, directly adjacent to the phenyl group.
A direct and valuable method to functionalize the 2-phenyloxetane core involves the generation of a 2-lithiated-2-phenyloxetane intermediate. researchgate.netnih.gov This is achieved through the regioselective deprotonation of 2-phenyloxetane at the C2 position using a strong base, typically sec-butyllithium (B1581126) (s-BuLi), at low temperatures (-78 °C) in a solvent like THF. uniba.itresearchgate.net
This highly reactive organolithium intermediate (2-phenyloxetan-2-yl lithium) can be trapped by various electrophiles. nih.govresearchgate.netresearchgate.net For the synthesis of the target compound, the electrophile is carbon dioxide (CO₂). The lithiated intermediate attacks the carbon atom of CO₂, forming a lithium carboxylate salt directly upon quenching.
Table 3: Synthesis via Lithiation and Carboxylation
| Step | Description | Reactants | Conditions | Product |
|---|---|---|---|---|
| 1 | Lithiation | 2-Phenyloxetane, s-BuLi | THF, -78 °C | 2-Lithiated-2-phenyloxetane |
| 2 | Carboxylation | 2-Lithiated-2-phenyloxetane, CO₂ (gas or dry ice) | -78 °C to room temp. | Lithium 2-phenyloxetane-2-carboxylate |
Recent advancements have shown that this reaction can be performed under milder and more sustainable conditions using flow microreactor systems. uniba.itresearchgate.net This technology allows for the generation and trapping of the unstable lithiated intermediate at higher temperatures (e.g., -40 °C) by precisely controlling the residence time, leading to moderate to good yields of 2,2-disubstituted oxetanes. uniba.itresearchgate.net
Neutralization (Saponification) of Corresponding Oxetane-Carboxylic Acids with Lithium Bases
An alternative and more conventional route to Lithium;2-phenyloxetane-2-carboxylate involves the preparation of the corresponding 2-phenyloxetane-2-carboxylic acid first, followed by a neutralization reaction. The carboxylic acid precursor can be synthesized through methods such as the hydrolysis of a corresponding ester.
This process, known as saponification, typically involves treating an ester, such as methyl or ethyl 2-phenyloxetane-2-carboxylate, with a lithium base. acs.org Lithium hydroxide (B78521) (LiOH) is a commonly used base for this transformation, often in a solvent mixture containing water and an organic co-solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) to ensure solubility of the reactants. acs.org The reaction hydrolyzes the ester functional group to a carboxylate anion, which upon acidification, yields the free carboxylic acid.
Once the 2-phenyloxetane-2-carboxylic acid is obtained and purified, it can be converted to its lithium salt through a simple acid-base neutralization. This is achieved by treating the carboxylic acid with a stoichiometric amount of a lithium base, such as lithium hydroxide or lithium carbonate, in a suitable solvent. researchgate.net Evaporation of the solvent then yields the desired this compound salt. This method is straightforward and avoids the handling of highly reactive and unstable organolithium intermediates.
Stereoselective Synthesis Approaches
Controlling the stereochemistry at the C2 position is a critical aspect of synthesizing derivatives of 2-phenyloxetane-2-carboxylate, as this carbon is a stereocenter.
Enantioselective Methodologies in 2-Aryloxetane Synthesis
Enantiomerically enriched 2-aryloxetanes can serve as key precursors. One established method involves the enantioselective reduction of β-halo ketones. This is followed by a subsequent intramolecular Williamson ether synthesis to form the oxetane ring. acs.org For example, a chiral reducing catalyst, generated in situ from lithium borohydride and a chiral ligand, can achieve enantiomeric excesses of 79–89% in the reduction step. The subsequent cyclization, promoted by a base like potassium hydroxide, proceeds without racemization. acs.org
Another approach is the catalytic asymmetric Paternò-Büchi reaction, a [2+2] photocycloaddition between an alkene and a carbonyl compound. While traditionally challenging to render enantioselective, advances in catalysis have provided pathways to chiral oxetanes. Furthermore, kinetic resolution of racemic oxetanes or desymmetrization of prochiral oxetanes can also be employed to access enantiomerically pure compounds.
Diastereoselective Control in Oxetane Carboxylate Formation
When the oxetane ring is already substituted, the introduction of the carboxylate group or its precursor must be controlled to achieve the desired diastereomer. In the case of quenching the 2-lithiated-2-phenyloxetane intermediate with aldehydes or ketones, poor diastereoselectivity at the newly formed stereocenter has been observed. beilstein-journals.org
Diastereoselectivity can be better controlled in cycloaddition reactions. For instance, N-heterocyclic carbene (NHC)-catalyzed [2+2] annulations between trifluoromethyl ketones and allenoates can produce highly substituted oxetanes with good diastereomeric ratios. beilstein-journals.org Similarly, formal [2+2] cycloadditions between enol ethers and carbonyls under Lewis acid catalysis can also provide a degree of diastereocontrol. The choice of catalyst, substrate, and reaction conditions is crucial in directing the stereochemical outcome of these reactions.
Challenges in Maintaining Stereochemical Integrity of Lithiated Intermediates
The synthesis of enantiomerically pure 2-phenyloxetane-2-carboxylate lithium salt presents a significant challenge related to the stereochemical integrity of the lithiated intermediate at the C2 position. The carbon atom alpha to both the oxetane ring and the carboxylate group is a stereocenter. Deprotonation to form the lithiated carbanion creates a species whose configurational stability is crucial for preserving the desired enantiomeric purity of the final product.
The primary challenge lies in the potential for racemization or epimerization of the lithiated intermediate. This loss of stereochemical integrity can occur if the carbanion is not configurationally stable and undergoes inversion of its stereochemistry. The stability of such carbanions is influenced by a combination of electronic and steric factors, as well as the reaction conditions.
Several factors can contribute to the potential loss of stereochemical integrity in the lithiated intermediate of 2-phenyloxetane-2-carboxylate:
Planarity of the Intermediate: The formation of a carbanion at the C2 position can lead to a change in hybridization from sp³ to a more planar sp²-like geometry. This planar or rapidly inverting pyramidal geometry would result in racemization. The presence of the adjacent phenyl and carboxylate groups can influence the geometry of this intermediate.
Stabilization by Adjacent Groups: The carboxylate and phenyl groups stabilize the negative charge of the carbanion through resonance and inductive effects. While this stabilization is necessary for the formation of the carbanion, it can also promote a more planar, achiral enolate-like structure, which would lead to racemization upon quenching.
Influence of the Oxetane Ring: The oxetane ring, being a four-membered heterocycle, possesses significant ring strain. The electronegative oxygen atom within the ring has an inductive electron-withdrawing effect, which can influence the stability and geometry of the adjacent carbanion. nih.gov However, it has been noted that oxetane derivatives can be stable to α-deprotonation and epimerization at adjacent stereocenters in some contexts.
Reaction Conditions: Temperature, solvent, and the nature of the lithium base and any additives can play a critical role in the configurational stability of the lithiated intermediate. Lower temperatures generally favor the retention of stereochemistry by slowing down the rate of inversion. The choice of solvent can affect the aggregation state and solvation of the organolithium species, which in turn influences its stability and reactivity.
In a study on a different oxetane-containing compound, the stereochemistry of a newly introduced stereogenic center α to the oxetane was found to be crucial for its biological activity, implying that this center was stable during the synthetic process. nih.gov This suggests that under appropriate conditions, it is possible to maintain the stereochemical integrity of carbon centers adjacent to an oxetane ring.
To address the challenge of maintaining stereochemical integrity, several strategies can be employed:
Use of Chiral Ligands: The addition of chiral ligands can form chiral complexes with the lithium cation, which can influence the stereochemical outcome of the reaction.
Low-Temperature Deprotonation and Quenching: Performing the deprotonation and subsequent reaction with an electrophile at very low temperatures (e.g., -78 °C) can minimize the rate of carbanion inversion.
Rapid Trapping of the Intermediate: Minimizing the time the lithiated intermediate exists before being quenched by an electrophile can reduce the opportunity for racemization.
The following table summarizes the key factors influencing the stereochemical integrity of the lithiated intermediate and potential strategies for its control.
| Factor Influencing Stereochemical Integrity | Description | Potential Control Strategy |
| Carbanion Geometry | The tendency of the carbanion to adopt a planar or rapidly inverting pyramidal geometry leads to racemization. | Use of conditions that favor a more configurationally stable, pyramidal geometry. |
| Electronic Stabilization | Resonance and inductive effects from the phenyl and carboxylate groups can promote a planar, achiral intermediate. | Careful selection of substituents and reaction conditions to balance stability and configurational rigidity. |
| Reaction Temperature | Higher temperatures increase the rate of carbanion inversion, leading to racemization. | Performing the reaction at cryogenic temperatures (e.g., -78 °C or lower). |
| Solvent Effects | The polarity and coordinating ability of the solvent can affect the structure and stability of the organolithium species. | Use of non-polar or weakly coordinating solvents may favor tighter ion pairing and greater stereochemical retention. |
| Counterion and Additives | The nature of the lithium cation and the presence of additives can influence the aggregation state and reactivity of the intermediate. | Employment of chiral ligands or other additives to create a defined and stereochemically biased environment. |
Computational and Theoretical Studies of Lithium;2 Phenyloxetane 2 Carboxylate
Electronic Structure and Conformation Analysis of Oxetane (B1205548) Rings
X-ray diffraction and electron diffraction studies, supported by computational models, have quantified the geometry of the parent oxetane ring. The introduction of substituents, such as the phenyl and carboxylate groups at the C2 position, is known to result in a more puckered conformation due to increased eclipsing interactions. acs.org This puckering affects the bond angles and the orientation of the substituents, which in turn dictates how the molecule interacts with other reagents or biological targets. magtech.com.cn The strained C-O-C bond angle, a consequence of the four-membered ring structure, effectively exposes the oxygen's lone pairs, making oxetane a potent hydrogen-bond acceptor and Lewis base. beilstein-journals.orgnih.gov Computational studies have confirmed that oxetanes can form more effective hydrogen bonds than other cyclic ethers. acs.org
| Parameter | Value | Method |
|---|---|---|
| C-O Bond Length | 1.46 Å | X-ray Diffraction |
| C-C Bond Length | 1.53 Å | X-ray Diffraction |
| C-O-C Bond Angle | 90.2° | X-ray Diffraction |
| C-C-O Bond Angle | 92.0° | X-ray Diffraction |
| C-C-C Bond Angle | 84.8° | X-ray Diffraction |
| Puckering Angle | ~16° (for substituted oxetane EDO) | X-ray Crystallography |
| Ring Strain Energy | ~25.5 kcal/mol | Calculation |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an essential tool for elucidating the complex reaction mechanisms involving oxetane rings. rsc.org While direct studies on Lithium;2-phenyloxetane-2-carboxylate are limited, extensive research on related oxetane reactions, such as ring-opening polymerizations and functionalizations, provides a clear framework for understanding its potential reactivity. rsc.orgrsc.org These theoretical studies allow for the mapping of reaction pathways, identification of intermediates, and characterization of transition states, which are often difficult to observe experimentally. rsc.orgnih.gov
A cornerstone of mechanistic computational chemistry is the characterization of transition states (TS). For reactions involving oxetanes, such as their synthesis or ring-opening, DFT methods are employed to locate the geometry of the TS, which represents the highest energy point along the reaction coordinate. rsc.org The authenticity of a calculated TS is confirmed through vibrational analysis, where a genuine transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction path. rsc.orgrsc.org This analysis provides a definitive picture of the bond-breaking and bond-forming events occurring during the reaction. For instance, in the synthesis of 2-aryl-oxetane-2-carboxylates, computational models can characterize the transition state of the key C-O or C-C bond-forming cyclization step, revealing the precise atomic arrangement at the peak of the energy barrier. magtech.com.cnrsc.org
By calculating the energies of reactants, intermediates, transition states, and products, computational models can construct detailed potential energy profiles for various reactions. rsc.org These profiles are crucial for understanding reaction kinetics and thermodynamics. For oxetanes, energy profiles for acid-catalyzed ring-opening reactions have been computationally modeled, showing the activation energies required for the process. acs.orgutexas.edu DFT calculations have been used to determine the Gibbs free energy profile for the ring opening of oxetanes by a cobalt-corrin complex, revealing a substantial energy barrier for this process. researchgate.net Such studies demonstrate that while oxetanes are strained, their ring-opening is often kinetically challenging without appropriate activation. researchgate.netmagtech.com.cn
| Reaction | Method | Calculated Parameter | Value (kJ/mol) |
|---|---|---|---|
| Oxetane Ring Opening with Co(I)-corrin complex | DFT (BP86/6-31G(d)) | Gibbs Free Energy of Activation (ΔG‡) | 29.4 |
| Hydration of Oxetane | Experimental | Hydration Heat | -83 |
Data sourced from references rsc.orgresearchgate.net.
Studies on Reactivity and Selectivity Prediction (e.g., Giese additions)
Computational studies are increasingly used to predict the reactivity and selectivity of chemical reactions. A notable example relevant to the 2-phenyloxetane (B1633447) structure involves the Giese addition, a radical-based carbon-carbon bond-forming reaction. nih.gov Recent computational research has explored the decarboxylative alkylation of 3-aryl-oxetanes, which proceeds via benzylic tertiary radicals analogous to what might be formed from a derivative of 2-phenyloxetane-2-carboxylic acid. acs.org
These studies revealed that the Giese additions of unstrained benzylic radicals are often reversible, leading to low yields. However, for benzylic radicals situated on a strained ring like oxetane, the reaction becomes irreversible. acs.org Computational modeling indicated that the oxetane radicals are less stable and more π-delocalized. This inherent instability, driven by ring strain, leads to a significant increase in the rate of the Giese addition and prevents the reverse reaction, resulting in high product yields. acs.org This predictive power allows chemists to understand why certain substrates are more effective and to design more efficient synthetic routes.
Solvent Effects and Aggregation Behavior of Organolithium Intermediates
The synthesis of 2,2-disubstituted oxetanes often involves organolithium intermediates, such as 2-lithio-2-phenyloxetane. researchgate.netresearchgate.netnih.gov The behavior of these intermediates is profoundly influenced by the solvent. Computational studies have been vital in understanding these effects. Organolithium reagents are known to exist not as simple monomers but as aggregates (e.g., dimers, tetramers), and the nature of this aggregation impacts their reactivity. researchgate.netodu.edu
DFT calculations can model the clustering of organolithium species with solvent molecules, such as tetrahydrofuran (B95107) (THF), to predict the most stable aggregation state in solution. acs.org These models have correctly predicted that many lithium enolates exist as tetramers in THF. researchgate.net The solvent molecules coordinate to the lithium ions, stabilizing the aggregate but also influencing its reactivity. mdpi.comresearchgate.netlibretexts.org For 2-lithio-2-phenyloxetane, it has been found to be configurationally unstable, and computational evidence suggests that both polar and radical electron-transfer processes can compete, particularly in the presence of certain electrophiles. researchgate.net Understanding these solvent and aggregation effects through computation is critical for controlling the outcome of reactions involving these powerful intermediates. mdpi.com
Advanced Spectroscopic and Structural Characterization of Lithium;2 Phenyloxetane 2 Carboxylate and Intermediates
In situ Spectroscopic Techniques for Reaction Monitoring
Monitoring chemical reactions in real-time is crucial for understanding mechanisms involving transient and labile intermediates, which are characteristic of organolithium chemistry. nih.gov In situ spectroscopy allows for the direct observation of species as they form and are consumed within the reaction vessel, providing invaluable kinetic and mechanistic data without the need for quenching or sample extraction, which can alter the species of interest. npl.co.uknih.gov
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the progress of a reaction by monitoring changes in the vibrational frequencies of chemical bonds. researchgate.net By inserting an attenuated total reflectance (ATR) probe into the reaction mixture, real-time data on the concentration of reactants, products, and intermediates can be acquired. npl.co.uk
For the formation of Lithium;2-phenyloxetane-2-carboxylate, FTIR would be instrumental in tracking key functional group transformations. The disappearance of the reactant's characteristic bands and the appearance of the product's signature peaks provide a kinetic profile of the reaction. nih.gov Specifically, the strong carbonyl (C=O) stretching band of a precursor ester would be monitored, while the formation of the lithium carboxylate product would be evidenced by the appearance of its characteristic symmetric and asymmetric COO⁻ stretching vibrations. The positions of these carboxylate bands are sensitive to the coordination environment of the lithium ion, providing insight into ion-pairing and aggregation phenomena in solution. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
|---|---|---|---|
| Ester (Reactant) | C=O Stretch | 1750-1735 | Disappearance indicates consumption of starting material. |
| Carboxylate (Product) | Asymmetric COO⁻ Stretch | 1650-1550 | Appearance and growth indicate product formation. Position is sensitive to Li⁺ coordination. |
| Carboxylate (Product) | Symmetric COO⁻ Stretch | 1450-1360 | Appearance confirms carboxylate formation. |
| Oxetane (B1205548) Ring | C-O-C Stretch | ~980 | Monitoring the integrity of the oxetane ring throughout the reaction. |
Multinuclear NMR spectroscopy is arguably the most powerful tool for studying the structure of organolithium compounds in solution. wikipedia.orgscielo.br It provides detailed information about aggregation state, solvation, and the nature of the carbon-lithium bond. wisc.eduresearchgate.net
¹³C NMR Spectroscopy: This technique is used to characterize the carbon framework of the molecule. The chemical shift of the carbon atom bonded to lithium (the ipso-carbon) is highly sensitive to the electronic environment and aggregation state. For this compound, ¹³C NMR would confirm the structure of the organic framework. In studies of related organolithium intermediates, scalar coupling between ¹³C and ⁶Li (¹JC-Li) can be observed, with the multiplicity of the signal providing direct evidence of the number of lithium atoms bonded to the carbon, thus indicating the aggregation state (e.g., a 1:1:1 triplet for a monomer coupled to a single ⁶Li nucleus, I=1). wisc.edu
⁶Li NMR Spectroscopy: The ⁶Li isotope (spin I=1) is preferred over the more abundant ⁷Li (spin I=3/2) for high-resolution studies due to its smaller nuclear quadrupole moment, which results in sharper lines. northwestern.edu The chemical shift of ⁶Li is highly dependent on the coordination environment, solvation, and aggregation state. nih.gov Different aggregates (monomers, dimers, tetramers) and solvation states often give rise to distinct signals in the ⁶Li NMR spectrum, allowing for their simultaneous observation and quantification in solution. scielo.br For example, monomeric species are typically found further upfield, while higher aggregates like tetramers are shifted downfield. wisc.edu
¹¹B NMR Spectroscopy: This technique becomes relevant in mechanistic studies where boron-containing reagents are involved, such as in the formation of ate-complexes or during certain transmetalation reactions. Monitoring the ¹¹B chemical shifts and line shapes can provide insights into the role of boron species as intermediates or catalysts in the reaction pathway. researchgate.net
Ligand interactions, such as the coordination of solvent molecules (e.g., tetrahydrofuran (B95107), diethyl ether) or additives (e.g., TMEDA), can be readily studied by NMR. These interactions cause significant changes in the chemical shifts of both the ligand nuclei and the lithium nucleus, providing information on the stoichiometry and dynamics of solvation. nih.govresearchgate.net
| Technique | Parameter | Information Obtained | Example Application |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | Carbon skeleton structure, electronic environment. | Confirming the 2-phenyloxetane-2-carboxylate structure. |
| ¹³C NMR | ¹JC-Li Coupling | Number of Li atoms bonded to a carbon; aggregation state. | Observing a septet for a carbon in a tetramer interacting with three ⁶Li atoms. scielo.br |
| ⁶Li NMR | Chemical Shift (δ) | Aggregation state, solvation, ion pair type (contact vs. solvent-separated). | Distinguishing between monomeric (~1.0 ppm) and dimeric (~1.8 ppm) phenyllithium (B1222949) in THF. wisc.edu |
| ¹H, ⁶Li HOESY | Cross-peaks | Spatial proximity between Li⁺ ions and protons on the organic ligand or solvent. | Determining the specific sites of solvent coordination. scielo.br |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction provides unambiguous, high-resolution structural information in the solid state. wikipedia.org For a compound like this compound, this technique would determine precise bond lengths, bond angles, and the coordination geometry of the lithium ion. A key structural aspect revealed by crystallography is the aggregation state. Lithium carboxylates and organolithium compounds often form complex aggregated structures, such as dimers, tetramers, or extended polymeric arrays, held together by Li-O or Li-C interactions. rsc.orgresearchgate.net The crystal structure would reveal how the carboxylate group coordinates to the lithium centers (e.g., monodentate, bidentate bridging) and whether solvent molecules are incorporated into the crystal lattice, providing definitive insight into the compound's solid-state architecture. researchgate.netmdpi.com
Mass Spectrometry for Reaction Product Analysis and Intermediate Identification
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of reaction products and to identify potential intermediates. nih.gov Electrospray ionization (ESI-MS) is particularly useful for organometallic compounds as it can gently transfer ions and aggregates from solution into the gas phase. rsc.orgresearchgate.net For this compound, ESI-MS would be used to confirm the mass of the target ion. Furthermore, it can provide evidence for the existence of aggregates (e.g., dimers, trimers) in solution by detecting ions corresponding to these larger species. By coupling MS with a separation technique like liquid chromatography (LC-MS), one can analyze complex reaction mixtures to identify byproducts and unreacted starting materials, providing a more complete picture of the reaction outcome. acs.org
Spectroscopic Probes for Organolithium Aggregate Structure and Solvation
Beyond basic 1D NMR, advanced techniques serve as powerful probes for the dynamic and complex nature of organolithium aggregates and their solvation shells in solution.
Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR experiment separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with their size and shape. rsc.orgresearchgate.net DOSY is highly effective for distinguishing between different aggregation states (monomer, dimer, tetramer) coexisting in solution, as larger aggregates diffuse more slowly than smaller ones. acs.org This allows for the unambiguous assignment of signals in complex mixtures. rsc.org
Nuclear Overhauser Effect Spectroscopy (NOESY/HOESY): Two-dimensional heteronuclear Overhauser effect spectroscopy (HOESY), particularly the ¹H,⁶Li variant, is a powerful probe for determining the proximity of lithium ions to specific protons on the organic ligand or coordinated solvent molecules. scielo.bracs.org The presence of a cross-peak between a ⁶Li signal and a ¹H signal indicates that they are close in space (typically < 5 Å), providing direct evidence for the structure of the solvation sphere and the geometry of the aggregate. northwestern.edu
Exchange Spectroscopy (EXSY): This 2D NMR technique is used to study dynamic chemical exchange processes, such as the rapid equilibrium between different aggregates or between solvated and unsolvated lithium ions. Cross-peaks in a ⁶Li,⁶Li EXSY spectrum indicate that lithium nuclei are exchanging between different chemical environments, allowing for the quantification of these exchange rates. scielo.br
Table of Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Title Compound |
| Tetrahydrofuran (THF) | Solvent, Ligand |
| Diethyl ether | Solvent, Ligand |
| Phenyllithium | Analogous Organolithium Compound |
| Tetramethylethylenediamine (TMEDA) | Ligand |
Applications of Lithium;2 Phenyloxetane 2 Carboxylate in Complex Organic Synthesis
As a Versatile Synthon for Introduction of Substituted Oxetane (B1205548) Motifs
The primary utility of the 2-phenyloxetane (B1633447) motif in synthesis stems from the selective deprotonation at the C2 position, adjacent to both the phenyl group and the ring oxygen, to form 2-lithiated-2-phenyloxetane. This organolithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce diverse substituents at the 2-position. nih.govresearchgate.net The reaction with carbon dioxide (CO2) is the direct method to form lithium;2-phenyloxetane-2-carboxylate itself.
However, the broader versatility of this synthon is demonstrated by its reaction with various other electrophiles, which provides a direct and valuable method for accessing 2-substituted-2-phenyloxetanes. nih.gov This lithiated intermediate is known to be thermally and configurationally unstable, often requiring low temperatures (e.g., -78 °C) for its generation and trapping. uniba.it To manage the instability of this reactive intermediate, flow microreactor systems have been developed. uniba.itresearchgate.net These systems allow for precise control over residence time and temperature, enabling the generation and subsequent electrophilic quenching of 2-phenyloxetan-2-yl lithium at higher temperatures (e.g., -40 °C) and with improved yields compared to traditional batch methods. uniba.itresearchgate.net
The table below summarizes the synthesis of various 2-substituted 2-phenyloxetanes by trapping the lithiated intermediate with different electrophiles. researchgate.netresearchgate.net
| Entry | Electrophile | Product | Yield (%) |
|---|---|---|---|
| 1 | Chlorotrimethylsilane (TMSCl) | 2-phenyl-2-(trimethylsilyl)oxetane | 85 |
| 2 | Iodomethane (MeI) | 2-methyl-2-phenyloxetane | 72 |
| 3 | N,N-Dimethylformamide (DMF) | 2-phenyloxetane-2-carbaldehyde | 75 |
| 4 | Benzaldehyde | (2-phenyloxetan-2-yl)(phenyl)methanol | 82 |
| 5 | Acetone | 2-(2-phenyloxetan-2-yl)propan-2-ol | 75 |
Derivatization Reactions of the Carboxylate Moiety
Once formed, the carboxylate group of 2-phenyloxetane-2-carboxylic acid (the protonated form of the lithium salt) can be chemically modified. These transformations, however, must be approached with caution due to the inherent strain and potential instability of the oxetane ring.
Esterification of 2-phenyloxetane-2-carboxylic acid is a potential derivatization pathway, but it is significantly complicated by the stability of the oxetane ring. Many oxetane-carboxylic acids have been found to be unstable, readily isomerizing into cyclic lactones, particularly upon heating or under acidic conditions. nih.govacs.orgchemrxiv.org This instability can dramatically lower the yields of desired reactions or lead to unexpected products. nih.govresearchgate.net
Standard esterification protocols, such as the Fischer esterification which employs an alcohol in the presence of a strong acid catalyst and often requires heat, are generally unsuitable for these substrates. masterorganicchemistry.commasterorganicchemistry.com Such conditions are likely to promote the intramolecular ring-opening of the oxetane by the carboxylic acid, leading to the formation of a more stable five- or six-membered lactone rather than the desired ester. nih.gov Therefore, any successful esterification would necessitate the use of mild, preferably non-acidic, conditions at low temperatures to preserve the integrity of the strained four-membered ring.
Decarboxylative functionalization represents a powerful strategy for converting the carboxylic acid group into other valuable functionalities. researchgate.netresearchgate.net This approach is particularly relevant for 2-phenyloxetane-2-carboxylic acid, allowing the oxetane ring to be used as a stable scaffold while the carboxylate is replaced.
A key example is the visible-light-mediated photoredox hydrodecarboxylation of 2-aryl oxetane 2-carboxylic acids. nih.govresearchgate.netresearchgate.net In this process, a photocatalyst absorbs visible light and initiates a radical-based reaction that leads to the extrusion of CO2 and its replacement with a hydrogen atom from a hydrogen donor. nih.gov This method provides a mild and efficient way to access 2-aryloxetanes from their corresponding carboxylic acids. nih.govresearchgate.net
While specific examples of decarboxylative fluorination or alkylation for 2-phenyloxetane-2-carboxylic acid are not extensively detailed, the principles of photoredox- and metallaphotoredox-catalyzed decarboxylation are broadly applicable. princeton.edu These methods typically involve the generation of a radical intermediate from the carboxylic acid, which can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org This suggests a high potential for developing decarboxylative coupling reactions to introduce alkyl, aryl, or fluoro groups, thereby expanding the synthetic utility of the oxetane core. princeton.edu
Strategies for Incorporation into Diverse Molecular Architectures
Several strategies can be employed to incorporate the 2-phenyloxetane-2-carboxylate motif and its derivatives into more complex molecular frameworks.
One primary strategy involves the initial construction of a functionalized 2,2-disubstituted oxetane using the lithiation-electrophile trapping sequence described previously (Section 6.1). uniba.itresearchgate.net By choosing an electrophile that introduces a reactive handle (e.g., an aldehyde from a DMF quench), the resulting substituted oxetane can serve as a building block for further synthetic elaborations. The use of flow chemistry can enhance the reliability and scale of producing these key intermediates. uniba.it
A second strategy leverages the carboxylate group itself as a point of connection. The 2-phenyloxetane-2-carboxylic acid can be subjected to decarboxylative coupling reactions. nih.govresearchgate.net This approach uses the carboxylic acid as a traceless linchpin to connect the oxetane scaffold to another molecular fragment, such as an aryl halide or an activated alkene, under photoredox conditions. researchgate.netprinceton.edu
A third, complementary strategy involves the modification of the phenyl ring on the oxetane core. Once the 2-substituted-2-phenyloxetane is formed, the phenyl group can be functionalized, for example, through regioselective ortho-lithiation followed by reaction with an electrophile. This allows for the introduction of additional diversity and complexity to the molecular architecture.
Role in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, which involve a sequence of intramolecular transformations, are powerful tools for rapidly building molecular complexity. nih.govmdpi.comnih.govrsc.org
Despite the synthetic utility of the 2-phenyloxetane-2-carboxylate synthon in other contexts, its direct participation as a component in documented multi-component or cascade reactions is not reported in the scientific literature. The specific reactivity and stability profile of the oxetane ring, especially when adjacent to a carboxylate, may not be amenable to the conditions of common MCRs or the intricate electronic requirements of reaction cascades without prior modification. nih.govmdpi.com
Q & A
Q. What are the best practices for documenting and presenting synthetic data in peer-reviewed journals?
- Methodological Answer :
- Structure : Follow IMRAD format—include experimental details (solvents, temperatures), characterization spectra, and statistical analysis in supplementary files .
- Compliance : Adopt ACS Style Guide for chemical nomenclature and SI units; ensure spectra include axis labels, integration values, and baselines .
- Reproducibility Checklist : Provide CAS numbers, purity metrics, and instrument calibration dates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
